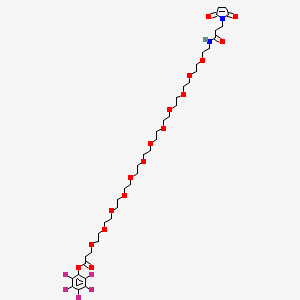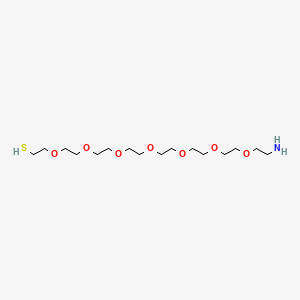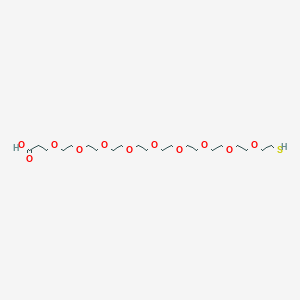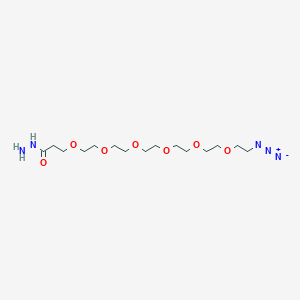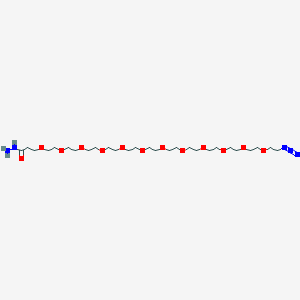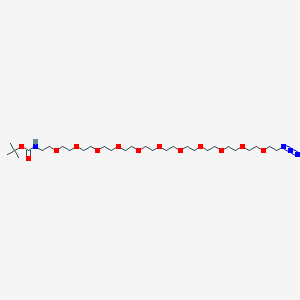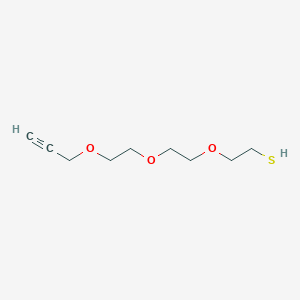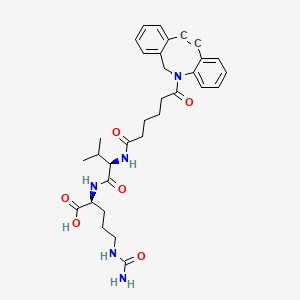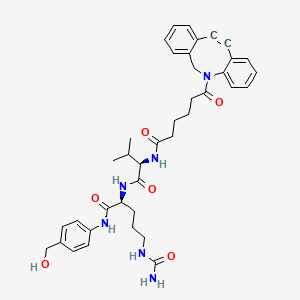
Propargyl-PEG12-SH
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Propargyl-PEG12-SH is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains an alkyne group, which allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) with molecules containing azide groups. This click chemistry reagent is valuable in various scientific research applications, particularly in the field of targeted protein degradation.
准备方法
Synthetic Routes and Reaction Conditions
Propargyl-PEG12-SH is synthesized through a series of chemical reactions involving polyethylene glycol and propargyl derivatives. The synthesis typically involves the following steps:
Activation of Polyethylene Glycol: Polyethylene glycol is activated by reacting with a suitable activating agent, such as tosyl chloride, to form a tosylated intermediate.
Introduction of Propargyl Group: The tosylated intermediate is then reacted with propargyl alcohol in the presence of a base, such as potassium carbonate, to introduce the propargyl group.
Thiol Functionalization: The propargyl-terminated polyethylene glycol is further reacted with a thiol-containing compound, such as 2-mercaptoethanol, to introduce the thiol group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and reaction time, to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Propargyl-PEG12-SH undergoes various chemical reactions, including:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the cycloaddition of the alkyne group with azide-containing molecules to form triazoles.
Thiol-Yne Reaction: The thiol group can react with alkynes in the presence of a radical initiator to form thioether linkages.
Oxidation and Reduction: The thiol group can undergo oxidation to form disulfides or reduction to form thiolates.
Common Reagents and Conditions
CuAAC Reaction: Copper sulfate and sodium ascorbate are commonly used as catalysts for the CuAAC reaction. The reaction is typically carried out in a solvent such as dimethyl sulfoxide (DMSO) or water at room temperature.
Thiol-Yne Reaction: Radical initiators, such as azobisisobutyronitrile (AIBN), are used to initiate the thiol-yne reaction. The reaction is carried out under inert atmosphere conditions, such as nitrogen or argon, to prevent oxidation.
Major Products Formed
Triazoles: Formed from the CuAAC reaction.
Thioethers: Formed from the thiol-yne reaction.
Disulfides: Formed from the oxidation of the thiol group.
科学研究应用
Propargyl-PEG12-SH has a wide range of scientific research applications, including:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to selectively degrade target proteins by recruiting them to the ubiquitin-proteasome system.
Biology: Employed in bioconjugation techniques to attach biomolecules, such as proteins and nucleic acids, to surfaces or other molecules.
Medicine: Utilized in drug delivery systems to enhance the solubility and bioavailability of therapeutic agents.
Industry: Applied in the development of advanced materials, such as hydrogels and nanomaterials, for various industrial applications.
作用机制
Propargyl-PEG12-SH exerts its effects through the following mechanisms:
Click Chemistry: The alkyne group undergoes CuAAC with azide-containing molecules, forming stable triazole linkages. This reaction is highly specific and efficient, making it ideal for bioconjugation and material synthesis.
Protein Degradation: In the context of PROTACs, this compound acts as a linker that connects a ligand for an E3 ubiquitin ligase to a ligand for the target protein. This facilitates the recruitment of the target protein to the ubiquitin-proteasome system, leading to its degradation.
相似化合物的比较
Propargyl-PEG12-SH is unique due to its combination of an alkyne group and a thiol group, which allows it to participate in both CuAAC and thiol-yne reactions. Similar compounds include:
Propargyl-PEG4-SH: A shorter polyethylene glycol linker with similar reactivity but different solubility and flexibility properties.
Propargyl-PEG12-NH2: Contains an amine group instead of a thiol group, making it suitable for different types of bioconjugation reactions.
Propargyl-PEG12-COOH: Contains a carboxyl group, which can be used for conjugation through amide bond formation.
属性
IUPAC Name |
2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanethiol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H52O12S/c1-2-3-28-4-5-29-6-7-30-8-9-31-10-11-32-12-13-33-14-15-34-16-17-35-18-19-36-20-21-37-22-23-38-24-25-39-26-27-40/h1,40H,3-27H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJKZZAUEFVSGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCS |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H52O12S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
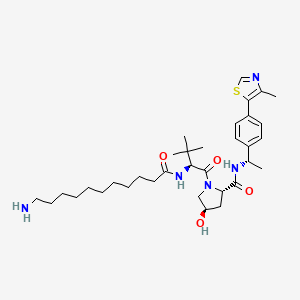
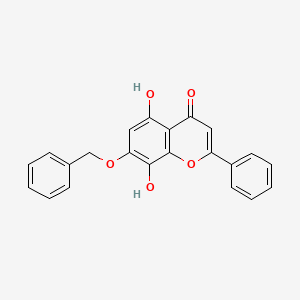
![2-[3-[2-[2-[2-[2-[3-[(3',6'-Dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]propoxy]ethoxy]ethoxy]ethoxy]ethoxy]propylamino]-4-(3,6,6-trimethyl-4-oxo-5,7-dihydroindazol-1-yl)benzamide](/img/structure/B8103614.png)
